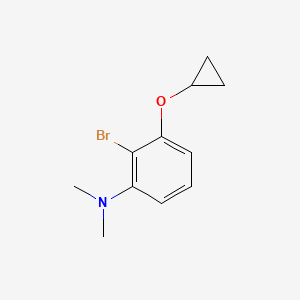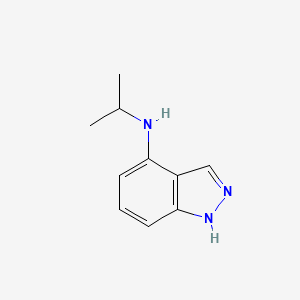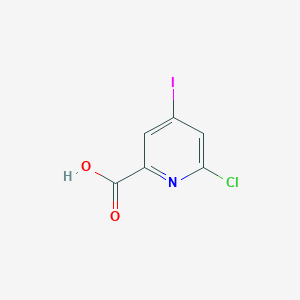
6-Chloro-4-iodopyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that contains both chlorine and iodine substituents on a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-iodopyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the iodination of 6-chloropyridine-2-carboxylic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes halogen exchange reactions, where a chlorine atom is replaced by an iodine atom under specific conditions, followed by purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Chloro-4-iodopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-iodopyridine-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its mechanism of action would depend on the molecular targets it interacts with, which could include enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropyridine-2-carboxylic acid: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
4-Iodopyridine-2-carboxylic acid:
6-Chloro-4-fluoropyridine-2-carboxylic acid: Contains a fluorine atom instead of iodine, leading to different chemical properties and reactivity.
Uniqueness
6-Chloro-4-iodopyridine-2-carboxylic acid is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and the formation of complex molecules.
Propriétés
Formule moléculaire |
C6H3ClINO2 |
|---|---|
Poids moléculaire |
283.45 g/mol |
Nom IUPAC |
6-chloro-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClINO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11) |
Clé InChI |
CCJXLJBRJXHMBU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(=O)O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)

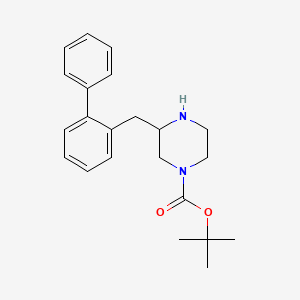
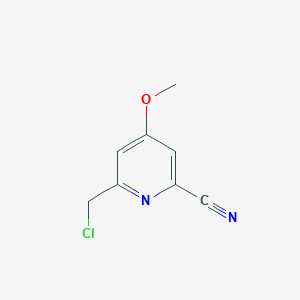
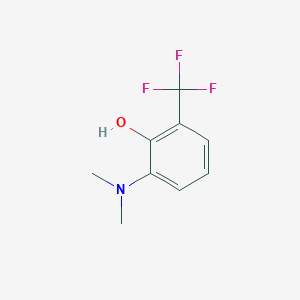
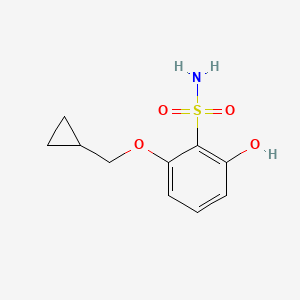


![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)

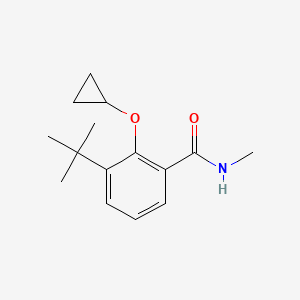
![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
